Cethexonium
Description
Historical Context of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Inquiry
Quaternary Ammonium Compounds (QACs) represent a broad class of several hundred chemicals first discovered in the early 1940s. mass.gov Initially, their primary application was as active ingredients in antimicrobials, disinfectants, sanitizers, and surfactants. mass.govturi.org The first antimicrobial pesticide containing a QAC was registered in 1947. orst.edu The pioneering studies on QACs as antibacterial agents date back to the beginning of the 20th century, with the discovery of benzalkonium chloride in 1935 marking a significant milestone that led to their use in medical applications. mdpi.comnih.gov
Over the decades, the applications of QACs have expanded significantly to include use in wood preservatives, herbicides, personal care products like eye drops and shampoos, and industrial processes. mass.govturi.org The versatility and effectiveness of QACs have led to their widespread use in consumer, institutional, and industrial settings. mass.govturi.org The recent global pandemic further increased the demand for QAC-based disinfectants. mass.govturi.orgnih.gov This long history of use is accompanied by a substantial body of scientific research, with over 700 papers on QACs published in 2020 alone. mass.gov
Significance of Cethexonium within the Class of Cationic Surfactants
This compound is classified as a quaternary ammonium antiseptic and shares properties with other cationic surfactants. drugfuture.com Cationic surfactants, like this compound, are amphiphilic molecules that dissociate in water to form positively charged surface-active ions. mdpi.com This characteristic is central to their function. mdpi.comontosight.ai
This compound bromide and this compound chloride are two common forms of this compound. drugfuture.comncats.io this compound is recognized for its antimicrobial properties and is used in some pharmaceutical preparations. drugfuture.comontosight.aiamericanpharmaceuticalreview.com Its significance lies in its specific molecular structure, which allows it to interact with and disrupt microbial cell membranes. ontosight.ai This mechanism of action, involving the disruption of membrane permeability leading to cell death, is a hallmark of many QACs. americanpharmaceuticalreview.comvulcanchem.com
The table below outlines some of the key properties of this compound and its related compounds.
| Property | This compound | This compound Bromide | This compound Chloride |
| CAS Number | 6810-42-0 lookchem.com | 1794-74-7 drugfuture.com | 58703-78-9 nih.gov |
| Molecular Formula | C24H50NO lookchem.com | C24H50BrNO drugfuture.com | C24H50ClNO nih.gov |
| Molecular Weight | 368.66 g/mol lookchem.com | 448.56 g/mol drugfuture.com | 404.1 g/mol nih.gov |
| Primary Function | Antimicrobial ncats.io | Antiseptic drugfuture.comdrugfuture.com | Antimicrobial ncats.io |
| Solubility | Soluble in water, alcohol, chloroform (B151607) drugfuture.com | Freely soluble in water and alcohol drugfuture.com | Data not specified |
Theoretical Frameworks Guiding this compound Investigations
The scientific investigation of this compound and other cationic surfactants is guided by several theoretical frameworks that help explain their behavior and properties. lynettepretorius.comnu.eduatlasti.com These frameworks provide a basis for understanding phenomena such as micelle formation, which is critical to the function of surfactants. lynettepretorius.comnu.eduatlasti.com
A central concept is the hydrophobic effect , which drives the self-assembly of surfactant molecules in aqueous solutions to form micelles. tutorchase.commpg.de The amphiphilic nature of this compound, possessing both a hydrophobic tail and a hydrophilic head, is fundamental to this process. tutorchase.com In water, these molecules arrange themselves to minimize the contact between their hydrophobic tails and the water molecules, leading to the formation of spherical aggregates known as micelles. tutorchase.commpg.de
The critical micelle concentration (CMC) is a key parameter investigated within this framework. It represents the specific concentration at which micelles begin to form. mpg.deresearchgate.net Below the CMC, surfactant molecules exist as monomers, while above the CMC, they aggregate into micelles. mpg.de The CMC is influenced by factors such as temperature and the molecular structure of the surfactant. researchgate.netscispace.com
The study of surfactant behavior also involves thermodynamic principles to understand the energetics of micellization. scispace.comjhrlmc.com The change in Gibbs free energy (ΔGm), enthalpy (ΔHm), and entropy (ΔSm) of the system provides insights into the spontaneity and driving forces of micelle formation. jhrlmc.com
The interaction of cationic surfactants with biological membranes is often explained by electrostatic and hydrophobic interactions . The positively charged headgroup of this compound is attracted to the negatively charged components of microbial cell membranes, while the hydrophobic tail can penetrate the lipid bilayer, leading to membrane disruption. researchgate.net
Current Gaps and Future Trajectories in this compound Research
While much is known about QACs in general, there are still specific areas of this compound research that require further investigation. A significant portion of the existing literature focuses on the broader class of cationic surfactants or more commonly used QACs like benzalkonium chloride and cetrimonium (B1202521) bromide. mdpi.comnih.govwikipedia.org
Future research on this compound could focus on:
Detailed Physicochemical Characterization: While basic properties are known, a more in-depth investigation into its aggregation behavior, micellar structure, and interaction with various interfaces would be beneficial.
Comparative Efficacy Studies: Directly comparing the antimicrobial efficacy of this compound with other QACs against a wider range of microorganisms, including resistant strains, would provide valuable data. unist.hr
Interaction with Complex Systems: Research is needed to understand how this compound behaves in complex biological and environmental matrices. This includes its interaction with proteins, polysaccharides, and other components that may be present in real-world applications. wikipedia.org
Environmental Fate and Degradation: As with all chemicals, understanding the environmental persistence and degradation pathways of this compound is crucial.
Advanced Applications: Exploring novel applications for this compound, for instance, in the synthesis of nanoparticles or as a component in advanced drug delivery systems, could open up new avenues of research. wikipedia.org One study noted the use of this compound bromide as an ion-pairing reagent in high-performance liquid chromatography, suggesting potential for further analytical applications. ncats.io
The development of new bioactive QACs is an active area of research, and future studies on this compound could contribute to this field by exploring its potential for modification to enhance its activity or reduce its environmental impact. mdpi.comunist.hr
Structure
2D Structure
Properties
CAS No. |
6810-42-0 |
|---|---|
Molecular Formula |
C24H50NO+ |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium |
InChI |
InChI=1S/C24H50NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26/h23-24,26H,4-22H2,1-3H3/q+1 |
InChI Key |
YPQVDFLBDPTGLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O |
Other CAS No. |
6810-42-0 |
Related CAS |
1794-74-7 (bromide) |
Synonyms |
Biocidan cethexonium cethexonium bromide |
Origin of Product |
United States |
Molecular and Structural Investigations of Cethexonium
Cethexonium as a Prototype Quaternary Ammonium (B1175870) Compound for Structure-Activity Relationship Studies
Quaternary ammonium compounds (QACs) are widely studied for their diverse applications, often linked to their cationic nature and amphiphilic character. This compound serves as a valuable prototype in structure-activity relationship (SAR) studies, enabling researchers to correlate specific structural features with observed biological or chemical activities. By systematically modifying parts of the this compound molecule, such as the alkyl chain length or the counterion, scientists can elucidate how these changes influence properties like antimicrobial efficacy, surfactant behavior, or interaction with biological membranes ontosight.ainih.govrsc.orgresearchgate.netnih.gov. These studies help establish design principles for new QACs with enhanced or specific activities. For instance, research on QACs hybridized with polymers has shown that the mobility and hydrophobic-hydrophilic balance of the QAC significantly impact its bioactivity nih.govresearchgate.net. Similarly, studies on gemini (B1671429) QACs highlight how linker nature and aliphatic chain length influence antibacterial and antifungal properties rsc.org. While specific SAR data for this compound itself is not detailed in the provided search results, its classification as a QAC places it within this framework of structure-function investigations.
Conformational Analysis and Intermolecular Interactions of this compound
Understanding the three-dimensional structure and the forces that govern molecular interactions is fundamental to predicting and explaining the behavior of this compound. Conformational analysis involves studying the various spatial arrangements a molecule can adopt due to rotation around single bonds, aiming to identify the most stable configurations pharmdbm.comgoogle.comslideshare.netunicamp.br. Techniques such as molecular modeling, quantum mechanical calculations, and X-ray crystallography are employed for this purpose google.comnih.govrsc.orgdiva-portal.orgmdpi.com.
Intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, are critical in dictating how this compound molecules pack in a crystal lattice and interact with their environment nih.govrsc.orgdiva-portal.orgmdpi.com. These interactions influence crystal polymorphism, stability, and ultimately, the macroscopic properties of the solid material nih.govrsc.orgmdpi.com. For example, Hirshfeld surface analysis can provide detailed insights into the types and contributions of various intermolecular forces, such as H···H, H···C, and H···O contacts, which are crucial for crystal packing and lattice stability diva-portal.orgmdpi.com. While specific conformational data for this compound is not directly available in the search results, the general principles of conformational analysis and the importance of intermolecular interactions in crystalline materials are well-established pharmdbm.comgoogle.comslideshare.netunicamp.brnih.govrsc.orgdiva-portal.orgmdpi.commdpi.com. The flexibility of molecules and the nature of their interactions are key factors in determining their behavior in different states and environments.
Synthetic Pathways and Derivatization Strategies for Novel this compound Analogs
The synthesis of this compound and its analogs involves established chemical methodologies, often building upon the general synthesis of quaternary ammonium compounds. These strategies aim to create new molecules with modified properties by altering specific structural elements. Common approaches include alkylation reactions, where a tertiary amine is reacted with an alkyl halide to form the quaternary ammonium salt.
Derivatization strategies focus on modifying the existing this compound structure to produce novel analogs. This can involve altering the length or branching of the alkyl chains attached to the nitrogen atom, changing the counterion, or introducing functional groups onto the molecular framework. Such modifications are driven by the goal of fine-tuning the compound's physicochemical properties, such as solubility, lipophilicity, or specific binding affinities, which in turn can influence its biological activity or performance in various applications enamine.netceon.rsmdpi.comcore.ac.uksioc-journal.cn. For instance, research on other QACs demonstrates that variations in aliphatic chain length and linker nature can lead to significant differences in antimicrobial spectrum and potency rsc.org. The development of new derivatives often employs one-pot reactions or streamlined synthetic routes to improve efficiency and yield ceon.rssioc-journal.cn.
Mechanism of Action at the Cellular and Subcellular Level
Elucidation of Cethexonium's Interaction with Microbial Cell Membranes
The cell membrane is the principal target for this compound and other QACs. nih.govwegsar-eg.com These compounds are cationic surfactants, meaning they possess a positively charged head group and a long, hydrophobic hydrocarbon tail. This amphiphilic structure is central to their mechanism of action.
The antimicrobial action of this compound begins with the electrostatic interaction between its positively charged quaternary ammonium (B1175870) head and the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids. wegsar-eg.comnih.gov This attraction facilitates the adsorption of this compound molecules onto the bacterial cell membrane.
Following adsorption, the long, lipophilic alkyl chain of the molecule penetrates and intercalates into the hydrophobic core of the phospholipid bilayer. researchgate.net This insertion disrupts the highly ordered structure of the membrane, increasing its fluidity and destabilizing its integrity. nih.govquora.com The result is a progressive increase in membrane permeability. wegsar-eg.comnih.gov
Initially, this disruption leads to the leakage of small, low-molecular-weight intracellular components, most notably potassium (K+) ions and inorganic phosphate. quora.com As the concentration of this compound at the membrane increases, the damage becomes more severe, leading to the formation of pores or defects. This extensive damage allows for the leakage of larger and more critical cytoplasmic constituents, including metabolic intermediates, amino acids, and nucleotides, culminating in cell lysis. wegsar-eg.comnih.gov
| Stage of Interaction | Biophysical Event | Consequence for the Microbial Cell |
|---|---|---|
| 1. Adsorption | Electrostatic attraction between cationic this compound and anionic membrane components. | Accumulation of the compound on the cell surface. |
| 2. Intercalation | Hydrophobic tail inserts into the lipid bilayer. | Disorganization of membrane phospholipids. |
| 3. Permeability Increase | Loss of membrane structural integrity. | Leakage of K+ ions and other small molecules. |
| 4. Gross Damage | Formation of pores/defects at higher concentrations. | Leakage of larger molecules (e.g., nucleotides, proteins), leading to cell lysis. |
Many vital microbial enzyme systems are embedded within or associated with the cell membrane. The membrane-disrupting action of this compound has a profound secondary effect on these proteins. wegsar-eg.com By altering the physical state of the lipid bilayer, this compound can deactivate membrane-bound enzymes that are critical for processes like cellular respiration and transport. wegsar-eg.comnih.gov
The enzymes of the electron transport chain, for instance, rely on the specific architecture and electrochemical potential of the membrane to function correctly. Disruption of this environment leads to the inhibition of cellular respiration. wegsar-eg.com Furthermore, the cationic nature of this compound can lead to direct interactions with negatively charged residues on the enzymes themselves, inducing conformational changes that result in inactivation. nih.gov
At higher concentrations, this compound can induce denaturation of both membrane-bound and cytoplasmic proteins. wegsar-eg.com Denaturation involves the loss of the protein's specific three-dimensional structure, which is essential for its biological function. khanacademy.orgwikipedia.org
This process is driven by the amphiphilic nature of the this compound molecule. The hydrophobic tail interacts with the nonpolar regions of the protein, disrupting the internal hydrophobic core that stabilizes the folded structure. youtube.com Simultaneously, the charged cationic head can interfere with ionic bonds and other electrostatic interactions within the protein. youtube.com This combined assault on the forces that maintain protein architecture leads to unfolding and aggregation, rendering the proteins non-functional. khanacademy.org
Intracellular Targets and Affected Biochemical Pathways
Following the compromise of the cell membrane, this compound can access the cell's interior and interfere with critical metabolic and reproductive pathways.
The synthesis of ATP, the cell's primary energy currency, is critically dependent on the integrity of the cell membrane and the proton motive force (PMF) established across it. nih.gov The PMF is an electrochemical gradient generated by the electron transport chain. The membrane-bound enzyme ATP synthase utilizes this gradient to produce ATP.
By increasing the permeability of the membrane to ions, particularly protons, this compound effectively collapses the PMF. nih.gov This dissipation of the proton gradient uncouples the process of oxidative phosphorylation, directly inhibiting the activity of ATP synthase and halting the production of ATP. nih.govnih.gov The resulting energy depletion leads to a rapid cessation of all vital cellular activities and contributes significantly to cell death.
The primary effect of this compound on nucleic acids is a consequence of membrane damage. The initial leakage of small molecules includes the loss of nucleotide precursors, which halts the synthesis of new DNA and RNA. nih.gov As membrane damage becomes more severe, larger macromolecules, including fragments of RNA and DNA, can leak out of the cell. nih.gov
While the primary target of QACs is the membrane, their cationic nature allows for potential direct interaction with the negatively charged phosphate backbone of DNA and RNA. nih.govnih.gov This interaction could potentially interfere with DNA replication and transcription, although this is generally considered a secondary mechanism of action compared to the overwhelming and rapid effects of membrane disruption. biomol.com
| Intracellular Target/Pathway | Mechanism of Disruption by this compound | Ultimate Cellular Consequence |
|---|---|---|
| ATP Synthesis | Dissipation of the proton motive force across the compromised cell membrane. | Cellular energy depletion and metabolic arrest. |
| Nucleic Acids (DNA/RNA) | Leakage of nucleotide precursors and macromolecules; potential electrostatic interaction. | Cessation of replication and transcription; loss of genetic material. |
Comparative Mechanistic Studies with Other Cationic Biocides
The antimicrobial mechanism of this compound, as a representative quaternary ammonium compound, shares similarities with other cationic biocides, yet there are distinguishing features in their interactions and efficacy. Comparative studies, while not always including this compound specifically, provide insights into the relative performance of QACs against other classes of cationic biocides, such as biguanides (e.g., chlorhexidine) and polymeric biguanides.
A key difference lies in the specifics of their interaction with the cell envelope. While all cationic biocides are attracted to the negatively charged bacterial surface, the consequences of this interaction can vary. For instance, chlorhexidine is known to cause damage to the bacterial cell wall and cytoplasmic membrane, leading to the leakage of intracellular components and precipitation of cytoplasmic contents. nih.gov
In comparative studies of bactericidal activity, the efficacy of different cationic biocides can be quantified by determining their minimum bactericidal concentrations (MBCs) against various bacterial species. The following table summarizes findings from a study comparing the bactericidal activity of a quaternary ammonium compound (benzalkonium chloride, a close structural relative of this compound) with other common biocides.
| Biocide | Mean MBC (µg/mL) against S. aureus | Mean MBC (µg/mL) against P. aeruginosa |
|---|---|---|
| Benzalkonium Chloride (QAC) | 31.3 | 125 |
| Chlorhexidine Gluconate (Biguanide) | 15.6 | 62.5 |
| Povidone-Iodine (Iodophor) | 1,250 | 2,500 |
| Glutaraldehyde | 100 | 200 |
| Alkyldiaminoethylglycine hydrochloride | 62.5 | 250 |
| Phenol | 3,125 | 6,250 |
The data indicates that while the quaternary ammonium compound is highly effective, particularly against S. aureus, its efficacy can be influenced by the specific microorganism. For instance, chlorhexidine gluconate demonstrated a lower mean MBC against both S. aureus and P. aeruginosa in this particular study, suggesting greater potency under the tested conditions. nih.gov In contrast, biocides like povidone-iodine and phenol required significantly higher concentrations to achieve a bactericidal effect.
The structural characteristics of the cationic biocides also play a role in their mechanism. The single long alkyl chain and cationic head of monomeric QACs like this compound are efficient at disrupting membrane bilayers. In contrast, the structure of bis-biguanides like chlorhexidine, with two cationic groups bridged by a hydrophobic chain, may allow for a different mode of interaction and disruption of the cell envelope.
Furthermore, studies have shown that the bactericidal activity of QACs like benzalkonium chloride can be very rapid, with some strains of bacteria being killed within 20 seconds of exposure. This is a key characteristic when compared to other agents that may require longer contact times to be effective. nih.gov
Antimicrobial and Biocidal Efficacy in in Vitro and Model Systems
Spectrum of Antimicrobial Activity of Cethexonium
Quaternary ammonium (B1175870) compounds, including this compound, generally display broad-spectrum antimicrobial activity. Their efficacy is primarily attributed to their cationic nature, which allows them to interact with and disrupt negatively charged microbial cell membranes.
Efficacy Against Gram-Positive Bacterial Strains
Quaternary ammonium compounds, such as this compound, are known to possess bactericidal activity against Gram-positive bacteria drugfuture.com. This activity is often more pronounced compared to their effects on Gram-negative bacteria, a difference attributed to variations in the cell wall and membrane structures between these bacterial types researchgate.net. The cationic head of the molecule interacts with the anionic components of the Gram-positive bacterial cell wall and membrane, leading to disruption and cell death americanpharmaceuticalreview.comamericanpharmaceuticalreview.com. While specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against various Gram-positive strains were not detailed in the provided literature, its classification as a QAC indicates a general efficacy in this regard.
Efficacy Against Gram-Negative Bacterial Strains
This compound, as a QAC, also demonstrates activity against Gram-negative bacteria, though often at higher concentrations than those required for Gram-positive strains drugfuture.com. The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, presents a more complex barrier that can reduce the accessibility of QACs to the cytoplasmic membrane researchgate.netresearchgate.net. Nevertheless, QACs can disrupt the integrity of the cytoplasmic membrane in Gram-negative bacteria, leading to cell death americanpharmaceuticalreview.comamericanpharmaceuticalreview.com. Studies on related cationic surfactants suggest that the length of the alkyl chain can influence efficacy, with a potential "cut-off effect" observed at lower chain lengths for Gram-negative bacteria compared to Gram-positive bacteria researchgate.net. Specific quantitative data for this compound against Gram-negative strains were not found in the reviewed literature.
Fungicidal Activity and Antifungal Mechanisms
This compound, belonging to the class of quaternary ammonium compounds, exhibits fungicidal activity. QACs are effective against various fungi, including Candida albicans and Aspergillus fumigatus sfo-online.fr. The antifungal mechanisms are thought to involve the incorporation of the surfactant into the fungal plasma membrane, leading to its dysfunction and eventual cell death researchgate.net. Additionally, cationic surfactants can alter the surface charge of fungal cells, contributing to their antimicrobial effect researchgate.net. While specific MIC and Minimum Fungicidal Concentration (MFC) values for this compound were not provided, its classification as a QAC supports its fungicidal properties. Some related dicephalic surfactants have shown MICs ranging from 6.5 to 16 μM against Candida albicans researchgate.net.
Investigations into Virucidal Potency
The virucidal potency of quaternary ammonium compounds, including this compound, is generally considered limited sfo-online.fr. While some QACs may show some activity against certain enveloped viruses, they are typically not as effective against non-enveloped viruses sfo-online.fr. The primary mechanisms of QACs are more geared towards disrupting cellular membranes of bacteria and fungi rather than the protein coats or genetic material of viruses. Specific studies detailing this compound's virucidal efficacy against particular viruses were not found in the provided search results.
Biofilm Inhibition and Eradication by this compound
This compound, as a cationic surfactant and QAC, plays a role in preventing the formation of microbial biofilms by interfering with the initial stages of microbial adhesion to surfaces.
Mechanisms of Anti-Adhesion Properties on Biotic and Abiotic Surfaces
The anti-adhesion properties of this compound are linked to its nature as a cationic surfactant. These compounds can adsorb onto various surfaces, altering their surface properties such as charge and hydrophobicity researchgate.netmdpi.com. By coating these surfaces, this compound can reduce the ability of microorganisms to adhere, thereby inhibiting the initial step of biofilm formation researchgate.netmdpi.com. This interaction can also occur at the microbial cell surface, potentially altering cell-surface charges and reducing cell-to-cell aggregation researchgate.netmdpi.com. The disruption of microbial cell membranes, a primary mechanism of QACs, also contributes to their anti-adhesion and anti-biofilm capabilities amazonaws.com. While specific studies detailing this compound's precise anti-adhesion mechanisms were not found, the general properties of QACs suggest these modes of action. This compound bromide has been specifically indicated in the prevention of kerato-conjunctivitis related to Acanthamoeba, which involves preventing adhesion to ocular surfaces sfo-online.frsoin-et-nature.com.
Disruption of Mature Biofilm Architectures
Mature biofilms present a formidable challenge to antimicrobial agents due to their complex structure and the protective matrix surrounding the microbial communities. Studies investigating this compound's ability to disrupt these established biofilms are crucial for understanding its potential in treating chronic infections. While specific quantitative data directly on this compound's biofilm disruption percentages are not extensively detailed in the provided search results, research on related QACs and general biofilm disruption principles offer insight. Generally, QACs can affect biofilm integrity and reduce bacterial viability within them. For instance, studies on other antimicrobial agents have shown that mature biofilms are often more resistant to killing than younger biofilms, with efficacy depending on factors like biofilm age and composition nih.gov. However, the general mechanism of QACs involves membrane disruption, which can be effective against the sessile bacteria within biofilms. Some studies indicate that certain compounds can achieve significant biofilm disruption, with reduction percentages varying based on the specific agent and microbial species mdpi.commdpi.comnih.govfrontiersin.orgrollins.edu. While direct quantitative data for this compound is limited in the provided snippets, the broader class of QACs is known to impact biofilm structures nih.gov.
Synergistic and Antagonistic Interactions with Co-Administered Agents in Microbiological Contexts
The potential for this compound to interact synergistically or antagonistically with other antimicrobial agents is a key area of investigation for optimizing treatment strategies. Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects, while antagonism results in a reduced combined effect. Research into antimicrobial combinations is vital for enhancing efficacy, minimizing toxicity, and combating resistance nih.govmdpi.com.
While specific studies detailing this compound's synergistic or antagonistic interactions with other agents were not directly found in the provided search results, general principles of QAC interactions with other antimicrobials are documented. For example, studies on other compounds have shown that combinations can lead to synergistic, additive, or antagonistic effects, with synergistic interactions often indicated by a Fractional Inhibitory Concentration Index (FICI) below 0.5 nih.govmdpi.comnih.govunipi.itfrontiersin.orgjournal-jop.orgmdpi.com. These interactions are highly dependent on the specific agents and the microbial species being targeted. For instance, catechins have demonstrated synergistic activities when combined with gentamicin (B1671437) against Staphylococcus aureus and Pseudomonas aeruginosa, reducing gentamicin's MIC values journal-jop.org. Similarly, other natural compounds have shown synergistic effects with antibiotics, suggesting that combinations can enhance antimicrobial outcomes nih.govmdpi.commdpi.com. The absence of direct data on this compound in this context highlights a potential area for further research.
Microbial Adaptive Responses and Resistance Mechanisms to this compound and Related QACs
Microbial adaptation and the development of resistance to QACs, including this compound, are significant concerns. Bacteria can develop tolerance or resistance through various mechanisms, often involving changes in cellular structures, increased activity of efflux pumps, or enzymatic degradation of the compound nih.govmarquette.edumdpi.comjidc.orgnih.govnih.govresearchgate.net.
Mechanisms of Resistance:
Efflux Pumps: A primary mechanism for resistance to QACs and antibiotics involves the overexpression or mutation of efflux pumps. These protein systems actively transport antimicrobial agents out of the bacterial cell, reducing intracellular concentrations below effective levels nih.govmarquette.edumdpi.comjidc.orgnih.govnih.gov. For example, the MexAB-OprM efflux pump system has been implicated in Pseudomonas aeruginosa's resistance to QACs nih.gov.
Membrane Modifications: Changes in the bacterial cell membrane's structure and function can also contribute to QAC resistance. This can include alterations in membrane composition or reduced expression of porins, which are channels in the outer membrane of Gram-negative bacteria that can limit the entry of QACs nih.govmarquette.eduresearchgate.net.
Biofilm Formation: While not a direct resistance mechanism, biofilm formation can lead to reduced susceptibility to QACs. The protective matrix of a biofilm can hinder the penetration of antimicrobial agents, and bacteria within biofilms may exhibit altered metabolic states that confer increased tolerance nih.gov.
Genetic Factors: Resistance can also be mediated by the acquisition of specific resistance genes through horizontal gene transfer, such as those encoding QAC-degrading enzymes or efflux pump components marquette.eduresearchgate.net.
Adaptive Responses: Bacteria can adapt to QAC exposure through mechanisms that may not be immediately heritable but can lead to increased tolerance. Sub-lethal exposure to QACs can induce changes in gene expression related to membrane integrity and stress response nih.gov. Studies on other QACs have shown that prolonged exposure can lead to increased Minimum Inhibitory Concentrations (MICs), indicating a shift towards resistance nih.gov. Cross-adaptation, where exposure to one disinfectant leads to increased tolerance to others, has also been observed nih.gov.
Based on a comprehensive search of available research, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” for the specified applications. The search did not yield specific information or research findings related to the use of this compound in the outlined contexts.
The areas of research detailed in the outline, such as DNA extraction, in vitro assays, and the synthesis of mesoporous silica (B1680970) and gold nanoparticles, are well-documented fields. However, the existing literature predominantly attributes the functions described—such as cell lysis, surfactant roles in assays, and templating mechanisms in materials science—to other quaternary ammonium compounds, most notably Cetyltrimethylammonium bromide (CTAB).
There is no evidence from the search results to suggest that this compound is utilized as a research tool or methodological agent in the following capacities:
Cethexonium As a Research Tool and Methodological Agent
Use in Material Science Research: Surface Modification and Nanoparticle Synthesis
Gold Nanoparticle Morphology Control
Therefore, creating a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing exclusively on Cethexonium is not feasible with the currently available information. To do so would require speculation beyond the scope of documented scientific research.
Advanced Pharmacological Investigations Non Clinical, Mechanistic Focus
Pharmacodynamic Modeling of Cethexonium's Antimicrobial Activity in Model Systems
The antimicrobial activity of this compound, like other quaternary ammonium (B1175870) compounds, is primarily attributed to its cationic nature, which facilitates interaction with and disruption of microbial cell membranes. While specific pharmacodynamic modeling studies on this compound are not extensively detailed in publicly available literature, the mechanism can be inferred from studies of structurally related compounds such as Cetrimide and Chlorhexidine.
The primary mechanism of action involves the electrostatic interaction between the positively charged this compound molecules and the negatively charged components of the bacterial cell wall and membrane, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This initial binding is followed by the insertion of the hydrophobic alkyl chain of this compound into the lipid bilayer. This insertion disrupts the structural integrity and fluidity of the membrane, leading to increased permeability. The compromised membrane function results in the leakage of essential intracellular components, including potassium ions and nucleotides, ultimately leading to bacterial cell death.
In vitro studies on related compounds have demonstrated that the bactericidal effect is concentration-dependent. At lower concentrations, these compounds may only inhibit bacterial growth (bacteriostatic effect) by interfering with metabolic enzymes located in the cell membrane. However, at higher concentrations, they cause rapid and extensive membrane damage, resulting in a bactericidal effect.
Table 1: Inferred Antimicrobial Activity Profile of this compound Based on Related Compounds
| Parameter | Description | Supporting Evidence from Related Compounds |
|---|---|---|
| Primary Mechanism | Disruption of microbial cell membrane integrity. | Cationic surfactants like Cetrimide disrupt the extracellular polysaccharide matrix of biofilms. nih.gov |
| Secondary Mechanisms | Inhibition of membrane-bound enzymes, protein denaturation. | Quaternary ammonium compounds can interfere with essential metabolic processes. |
| Spectrum of Activity | Broad-spectrum, including Gram-positive and Gram-negative bacteria. | Cetrimide has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov |
| Effect | Primarily bactericidal at effective concentrations. | Alexidine, a bisbiguanide similar in action, shows rapid bactericidal action. nih.gov |
Pharmacokinetic Principles of this compound in In Vitro and Animal Models (Focus on distribution and metabolism mechanisms)
Detailed pharmacokinetic data specifically for this compound, particularly regarding its distribution and metabolism in in vitro and animal models, is limited in the public domain. However, general principles for quaternary ammonium compounds can be outlined.
Distribution: Due to their positive charge and amphiphilic nature, quaternary ammonium compounds like this compound are generally expected to exhibit limited systemic absorption and distribution following topical or oral administration. Their high affinity for cellular membranes would likely lead to localization at the site of application. In the event of systemic absorption, distribution would be influenced by plasma protein binding and partitioning into tissues. In vitro models utilizing cell cultures (e.g., Caco-2 for intestinal absorption) and in vivo animal models would be essential to characterize the specific distribution profile of this compound.
Metabolism: The metabolism of quaternary ammonium compounds can vary. Some may be minimally metabolized and excreted largely unchanged. In vitro metabolism studies using liver microsomes or hepatocytes are standard models to investigate the potential for enzymatic degradation, primarily by the cytochrome P450 system. These studies can identify potential metabolites and determine the metabolic stability of the compound. Animal models provide a more comprehensive picture of metabolism by accounting for the interplay of various organs and enzyme systems. For compounds like this compound, it is plausible that metabolism, if it occurs, would involve modification of the alkyl chain.
Table 2: General Pharmacokinetic Parameters Investigated in In Vitro and Animal Models
| Parameter | In Vitro Model | Animal Model | Relevance for this compound |
|---|---|---|---|
| Absorption | Caco-2 cell monolayers | Oral or topical administration studies | To determine the extent of systemic uptake. |
| Distribution | Plasma protein binding assays | Tissue distribution studies after administration | To understand where the compound localizes in the body. |
| Metabolism | Liver microsomes, hepatocytes | Analysis of urine, feces, and blood for metabolites | To identify metabolic pathways and breakdown products. nih.gov |
| Excretion | N/A | Measurement of compound and metabolites in urine and feces | To determine the primary routes of elimination. |
Ligand-Receptor Interaction and Target Engagement Studies within Biological Systems
Specific ligand-receptor interaction and target engagement studies for this compound are not well-documented in available scientific literature. The primary "receptor" for this compound's antimicrobial action is considered to be the microbial cell membrane itself, rather than a specific protein receptor in the traditional sense.
The interaction is largely non-specific and driven by physicochemical forces. The initial engagement is an electrostatic attraction between the cationic head of this compound and the anionic components of the bacterial surface. This is followed by hydrophobic interactions as the alkyl tail penetrates the lipid bilayer.
Modern target engagement studies could employ techniques such as:
Differential Scanning Calorimetry (DSC): To measure the effect of this compound on the thermal stability of bacterial membranes.
Fluorescence Spectroscopy: Using membrane-potential-sensitive dyes to monitor the kinetics of membrane depolarization caused by this compound.
Proteomic approaches: To identify proteins that may be non-specifically bound or denatured by this compound in a cellular context.
These advanced studies would provide a more detailed understanding of the molecular interactions between this compound and its biological targets.
Table 3: Potential Ligand-Target Interactions of this compound
| Biological Target | Type of Interaction | Functional Consequence |
|---|---|---|
| Bacterial Cell Membrane (Phospholipids, Lipopolysaccharides) | Electrostatic and Hydrophobic | Increased permeability, loss of integrity, cell lysis. |
| Membrane-Bound Proteins (e.g., enzymes of the respiratory chain) | Non-covalent binding, potential denaturation | Inhibition of cellular respiration and metabolic processes. |
| Cytoplasmic Proteins (if membrane is breached) | Non-covalent binding, denaturation | Disruption of essential cellular functions. |
Comparative Research Methodologies Applied to Cethexonium Studies
Qualitative Comparative Analysis (QCA) of Cethexonium's Efficacy Across Diverse Microbial Species and Conditions
Qualitative Comparative Analysis (QCA) provides a framework for understanding the necessary and sufficient conditions for a particular outcome. In the context of this compound, a QCA approach allows for a systematic comparison of its antimicrobial efficacy across different microbial species and environmental conditions.
Efficacy Across Diverse Microbial Species:
This compound bromide is classified as a quaternary ammonium (B1175870) antiseptic, exhibiting properties analogous to other cationic surfactants such as cetrimide. drugfuture.com Generally, quaternary ammonium compounds demonstrate a broad spectrum of antimicrobial activity. Their efficacy, however, varies between different types of microorganisms.
Gram-Positive Bacteria: QACs are typically more effective against Gram-positive bacteria. This is attributed to the relatively simple structure of their cell walls, which allows for easier penetration and disruption by the cationic surfactant molecules.
Gram-Negative Bacteria: Gram-negative bacteria, with their more complex outer membrane, tend to be less susceptible to QACs. This outer membrane acts as an additional barrier, hindering the access of the compound to the cytoplasmic membrane.
Fungi and Viruses: The antifungal activity of QACs is variable, and they are effective against some viruses. drugfuture.com
Efficacy Under Diverse Conditions:
The antimicrobial efficacy of this compound, like other QACs, is not absolute and can be significantly influenced by the conditions of its application.
pH: Quaternary ammonium compounds are most effective in neutral or slightly alkaline solutions. Their bactericidal activity is notably reduced in acidic environments. drugfuture.com
Presence of Organic Matter: The presence of organic matter, such as blood, serum, or soil, can reduce the antimicrobial activity of QACs. This is due to the interaction of the cationic surfactant with the organic material, which can neutralize its active charge.
Aqueous Solutions: Aqueous solutions of cetrimide and other quaternary ammonium disinfectants may be susceptible to contamination with microorganisms. Therefore, the use of sterilized preparations is recommended to mitigate this risk. drugfuture.com
Quantitative Comparative Analysis of this compound's Potency Versus Other Quaternary Ammonium Compounds
The potency of QACs is influenced by the length of the alkyl chain. Maximum antimicrobial effect is generally achieved with alkyl chain lengths of 12 to 14 carbon atoms for Gram-positive bacteria and 14 to 16 carbon atoms for Gram-negative bacteria. nih.gov
Below is a table comparing the MIC values of other relevant quaternary ammonium compounds against common microbial strains. This data provides a benchmark for estimating the potential potency of this compound.
| Quaternary Ammonium Compound | Microorganism | MIC (μg/mL) |
|---|---|---|
| Benzalkonium Chloride | Escherichia coli | 3.9 |
| Staphylococcus aureus | <0.06 | |
| Cetylpyridinium Chloride | Gram-negative bacteria (various) | Lower MICs than control |
| Supragingival plaque bacteria | >90% killing | |
| Cetyltrimethylammonium Bromide (CTAB) | Methicillin-resistant Staphylococcus aureus (MRSA) | 15.6-62.5 |
| Escherichia coli | - |
Data sourced from multiple studies providing MIC values for various QACs. wikipedia.orgresearchgate.netmdpi.com
It is important to note that direct extrapolation of these values to this compound should be done with caution, as minor structural differences can lead to significant variations in antimicrobial activity.
Cross-Disciplinary Comparative Studies on this compound's Amphiphilic Behavior
The antimicrobial activity of this compound is intrinsically linked to its amphiphilic nature. As a cationic surfactant, the this compound molecule possesses both a hydrophilic (water-loving) head and a hydrophobic (water-repelling) tail. This dual character drives its interaction with microbial cell membranes, which are primarily composed of lipid bilayers.
Cross-disciplinary studies, combining principles of physical chemistry, microbiology, and biophysics, are essential for a comprehensive understanding of this behavior. A key parameter in these studies is the Critical Micelle Concentration (CMC) . The CMC is the concentration of a surfactant above which micelles (spherical aggregates of surfactant molecules) form spontaneously in a solution. researchgate.netalfa-chemistry.com Below the CMC, surfactant molecules exist individually or at interfaces. The CMC is a critical indicator of a surfactant's efficiency and its ability to interact with and disrupt membranes.
While the specific CMC for this compound bromide is not available in the reviewed literature, a comparative context can be provided by examining the CMC of other cationic surfactants.
| Cationic Surfactant | Critical Micelle Concentration (CMC) (mM) |
|---|---|
| Cetyltrimethylammonium Bromide (CTAB) | 0.8 - 1.0 |
| Dodecyltrimethylammonium bromide | 16 |
| Hexadecyltrimethylammonium bromide | 0.92 |
Data sourced from various studies on surfactant properties. researchgate.netnih.gov
The amphiphilic properties of compounds like this compound are studied using a variety of techniques:
Tensiometry: This method measures the surface tension of a solution at different surfactant concentrations to determine the CMC.
Conductivity Measurements: The formation of micelles leads to a change in the conductivity of a surfactant solution, which can be used to identify the CMC.
Spectroscopy and Scattering Techniques: These methods can provide insights into the structure and size of micelles and their interaction with model lipid membranes (liposomes).
Molecular Dynamics Simulations: Computational models can be used to simulate the interaction of individual surfactant molecules with lipid bilayers at an atomic level, providing a deeper understanding of the membrane disruption mechanism. nih.gov
These cross-disciplinary approaches are vital for elucidating the structure-activity relationships of quaternary ammonium compounds like this compound, paving the way for the design of more effective and targeted antimicrobial agents.
Future Directions and Emerging Research Avenues for Cethexonium
Exploration of Novel Biological Targets and Molecular Pathways Beyond Established Mechanisms
No specific research was identified that investigates novel biological targets or molecular pathways for Cethexonium beyond its established mechanisms as a quaternary ammonium (B1175870) compound.
Development of Advanced Analytical Techniques for this compound Detection and Quantification in Research Matrices
There is no available information on the development of advanced analytical techniques specifically for the detection and quantification of this compound in various research matrices. While general analytical methods for similar compounds exist, such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), no studies detailing their specific application or optimization for this compound were found.
Theoretical and Computational Modeling of this compound's Molecular Interactions and Biological Activity
No theoretical or computational modeling studies specifically focused on this compound's molecular interactions or biological activity were identified in the available literature.
Potential for this compound in Advanced Drug Delivery Concepts and Novel Formulation Strategies
There is no research available on the incorporation of this compound into advanced drug delivery systems such as nanoparticles, liposomes, or hydrogels, or its use in other novel formulation strategies.
Q & A
Q. What criteria determine authorship in collaborative this compound studies?
- Methodological Answer :
- Adhere to ICMJE guidelines: Authors must contribute substantially to design, execution, or manuscript drafting.
- Acknowledge technical support (e.g., NMR facility staff) in the "Acknowledgments" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
